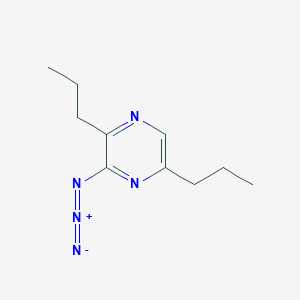

3-Azido-2,5-dipropylpyrazine

Description

3-Azido-2,5-dipropylpyrazine is a pyrazine derivative characterized by two propyl groups at positions 2 and 5 of the aromatic ring and an azido (-N₃) functional group at position 2. Pyrazines are nitrogen-containing heterocyclic compounds widely studied for their applications in medicinal chemistry, agrochemicals, and flavor/fragrance industries due to their structural versatility and reactivity. The azido group introduces unique properties, such as high-energy content and participation in click chemistry (e.g., Huisgen cycloaddition), making this compound valuable for synthesizing triazole-linked derivatives or energetic materials.

Properties

CAS No. |

88346-48-9 |

|---|---|

Molecular Formula |

C10H15N5 |

Molecular Weight |

205.26 g/mol |

IUPAC Name |

3-azido-2,5-dipropylpyrazine |

InChI |

InChI=1S/C10H15N5/c1-3-5-8-7-12-9(6-4-2)10(13-8)14-15-11/h7H,3-6H2,1-2H3 |

InChI Key |

YSCSHSMSFYPBQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CN=C(C(=N1)N=[N+]=[N-])CCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where an appropriate precursor, such as a halogenated pyrazine, reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The reaction conditions often require moderate temperatures to ensure the efficient formation of the azido compound.

Industrial Production Methods: While specific industrial production methods for 3-Azido-2,5-dipropylpyrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: 3-Azido-2,5-dipropylpyrazine can undergo various chemical reactions, including:

Substitution: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.

Cycloaddition: The azido group can engage in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazoles.

Common Reagents and Conditions:

Reduction: LiAlH₄, Pd/C, H₂

Substitution: NaN₃, DMSO, CH₃CN

Cycloaddition: Copper catalysts, alkynes

Major Products:

Reduction: Corresponding amines

Substitution: Alkyl azides

Cycloaddition: Triazoles

Scientific Research Applications

3-Azido-2,5-dipropylpyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azido-2,5-dipropylpyrazine largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used for labeling and functionalization purposes . The azido group serves as a reactive handle that can be selectively targeted in various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Data are derived from the provided evidence and extrapolated for the target compound:

Key Observations:

Functional Group Differences :

- The azido group in 3-Azido-2,5-dipropylpyrazine distinguishes it from alkyl-substituted analogs. This group likely increases its reactivity and instability compared to the methyl, ethyl, or propyl substituents in other pyrazines .

- Alkyl groups (e.g., isopentyl in ) enhance hydrophobicity and volatility, making them suitable for flavor applications, whereas the azido group may limit volatility due to polar interactions.

Molecular Weight and Stability :

- The calculated molecular weight of 3-Azido-2,5-dipropylpyrazine (~223.28 g/mol) is significantly higher than analogs like 2,5-dimethyl-3-propylpyrazine (150.22 g/mol) . This could reduce volatility but increase thermal stability depending on the azido group’s decomposition kinetics.

Potential Applications: Alkylpyrazines (e.g., 2,5-dimethyl-3-propylpyrazine ) are well-documented in flavor industries, whereas azido-containing pyrazines may find niche roles in pharmaceuticals (e.g., prodrugs) or materials science (e.g., polymer crosslinking).

Synthetic Challenges :

- Introducing an azido group typically requires azidation reactions (e.g., nucleophilic substitution with NaN₃), which may compete with side reactions in polyalkylated pyrazines. By contrast, alkylpyrazines are often synthesized via Maillard reactions or alkylation of simpler pyrazines .

Research Findings and Limitations

- However, AZT’s mechanism (nucleoside analog) differs fundamentally from pyrazine derivatives.

- Thermal Behavior : The azido group’s propensity for exothermic decomposition may limit applications in high-temperature environments compared to stable alkylpyrazines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.